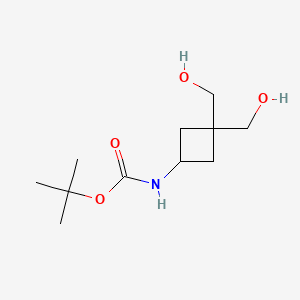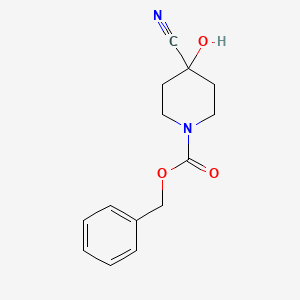
1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C8H8BrNO It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one can be synthesized through several methods. One common method involves the bromination of 3-methylpyridine followed by acylation. The reaction typically uses bromine as the brominating agent and acetyl chloride for the acylation step. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent like ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include pyridine N-oxides.
Reduction Reactions: Products include alcohol derivatives of the original compound.
Applications De Recherche Scientifique
1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one can be compared with other similar compounds such as:
1-(6-Methylpyridin-2-yl)ethan-1-one: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-1-(pyridin-3-yl)ethan-1-one: Similar structure but with the bromine atom in a different position, leading to variations in chemical behavior.
1-(6-Bromo-4-methylpyridin-2-yl)ethan-1-one: Another isomer with different substitution patterns affecting its properties.
Propriétés
Formule moléculaire |
C8H8BrNO |
|---|---|
Poids moléculaire |
214.06 g/mol |
Nom IUPAC |
1-(6-bromo-3-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO/c1-5-3-4-7(9)10-8(5)6(2)11/h3-4H,1-2H3 |
Clé InChI |
YBFYDSYQDMZZAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C=C1)Br)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


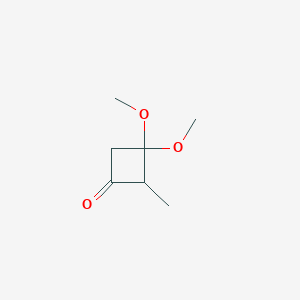
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-aminetrihydrochloride](/img/structure/B13505975.png)

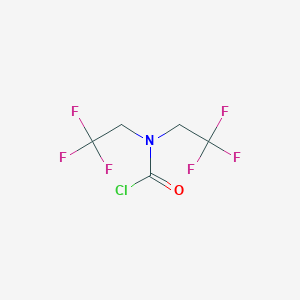
![tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate](/img/structure/B13505984.png)
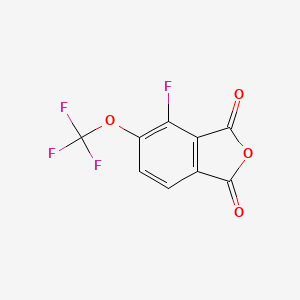
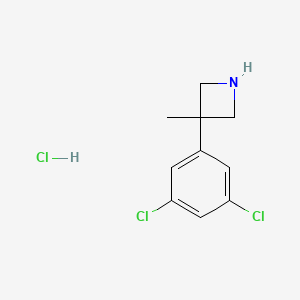
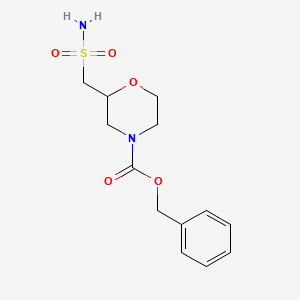

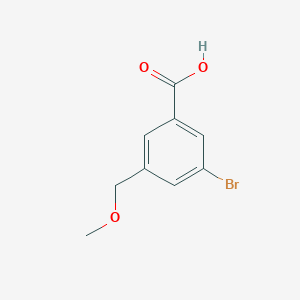
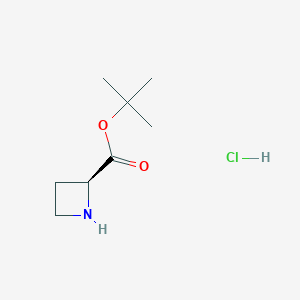
![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis](/img/structure/B13506044.png)
